molecular formula C27H31N3O4S B7711556 5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B7711556
M. Wt: 493.6 g/mol
InChI Key: XRFRDSFSDSCLHZ-UHFFFAOYSA-N
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Description

5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of diphenylmethylpiperazine with a suitable sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a receptor ligand.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Shares the diphenylmethylpiperazine core but lacks the sulfonamide and methoxy groups.

    Cinnarizine: Contains a similar piperazine structure but with different substituents.

Uniqueness

5-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, plays a crucial role in its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(4-benzhydrylpiperazine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-28(2)35(32,33)25-20-23(14-15-24(25)34-3)27(31)30-18-16-29(17-19-30)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,20,26H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFRDSFSDSCLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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